molecular formula C14H15N3O3S B11133718 Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11133718
M. Wt: 305.35 g/mol
InChI Key: MLHARCNOPQYHTF-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole-derived compound characterized by a 5-isopropyl substituent, a 4-carboxylate methyl ester, and a 2-position modified with a 2-pyridylcarbonylamino group.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H15N3O3S/c1-8(2)11-10(13(19)20-3)16-14(21-11)17-12(18)9-6-4-5-7-15-9/h4-8H,1-3H3,(H,16,17,18)

InChI Key

MLHARCNOPQYHTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Precursors : Ethyl 2-(methylthio)-2-thioxoacetate and tert-butyl isocyanide.

  • Base : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in tetrahydrofuran (THF) at 25°C.

  • Mechanism : The dithioate undergoes nucleophilic attack by the isocyanide at the thiocarbonyl sulfur, followed by intramolecular cyclization to form the thiazole ring. Density functional theory (DFT) studies confirm that the 2-tosyl/4-ethylcarbonyl substitution pattern arises from preferential attack at the less sterically hindered position.

Functionalization for Target Molecule

After cyclization, the 5-isopropyl group is introduced via alkylation of the thiazole’s C5 position using isopropyl bromide under phase-transfer conditions (tetrabutylammonium iodide, NaH\text{NaH}). Subsequent esterification with methyl chloroformate in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) yields the methyl ester.

Bromopyruvate-Based Thiazole Synthesis

A complementary approach from The Royal Society of Chemistry (2018) employs α-bromopyruvate derivatives to construct the thiazole scaffold.

Key Steps

  • Thioamide Formation : Reaction of 2-aminopyridine with carbon disulfide (CS2\text{CS}_2) and methyl iodide yields methyl 2-(pyridin-2-ylcarbamoyl)thioacetate.

  • Cyclization : Treatment with isopropyl bromopyruvate in 1,2-dimethoxyethane at −15°C forms the thiazole ring. Sodium methoxide (NaOMe\text{NaOMe}) deprotonates the thioamide, enabling nucleophilic displacement of bromide.

Optimization Data

ParameterOptimal ValueYield (%)
Temperature−15°C to 25°C82
Solvent1,2-Dimethoxyethane78
BaseNaOMe\text{NaOMe}85

The ester group at C4 is retained by using methyl bromopyruvate, while the C5 isopropyl group is introduced via the bromopyruvate’s α-substituent.

Pyridylcarbonylamino Group Installation via Amide Coupling

The 2-[(2-pyridylcarbonyl)amino] substituent is introduced through amide bond formation between 2-aminothiazole intermediates and pyridine-2-carbonyl chloride.

Coupling Methods

  • Schotten-Baumann Conditions : Reaction in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO3\text{NaHCO}_3) at 0°C.

  • Peptide Coupling Reagents : Use of N,NN,N'-diisopropylethylamine (DIPEA) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF), yielding >90% conversion.

Comparative Analysis

MethodReaction TimePurity (%)
Schotten-Baumann2 h88
HATU/DIPEA30 min95

The HATU-mediated method minimizes racemization and is preferred for scale-up.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A patent by Google Patents (2008) discloses a one-pot method combining thiazole cyclization and amide coupling:

  • Cyclize methyl 2-(pyridin-2-ylcarbamoyl)thioacetate with isopropyl bromopyruvate.

  • Directly add pyridine-2-carbonyl chloride and DIPEA to the reaction mixture.

  • Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : 76% over two steps.

Troubleshooting Common Issues

  • Low Cyclization Yield : Ensure anhydrous conditions to prevent hydrolysis of bromopyruvate.

  • Ester Hydrolysis : Avoid prolonged exposure to bases; use mild conditions (pH 7–8).

Characterization and Validation

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3) : δ 1.35 (d, 6H, CH(CH3)2\text{CH}(\text{CH}_3)_2), 3.90 (s, 3H, OCH3\text{OCH}_3), 8.25 (m, 1H, pyridine-H).

  • HRMS : m/z 306.1024 [M+H]+^+ (calc. 306.1018).

X-ray Crystallography

Single-crystal analysis confirms the thiazole’s planar structure and the ester’s orientation at C4. The dihedral angle between the thiazole and pyridine rings is 12.5°, indicating minimal conjugation .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Core Structural Variations

The target compound differs from its analogs primarily in its 2-position substitution and 5-position alkyl/aryl groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents (Position 2/5) Key Features
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-... C₁₄H₁₆N₃O₃S 318.36 (calc.) 2: Pyridylcarbonylamino; 5: iPr Enhanced aromaticity, polar N
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate C₈H₁₂N₂O₂S 200.26 2: Amino; 5: iPr Simpler structure, lower MW
Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate C₁₁H₁₁ClN₂O₂S 270.73 2: Amino; 5: 2-chlorophenyl Aromatic Cl, higher lipophilicity
Methyl 2-amino-5-isopentyl-1,3-thiazole-4-carboxylate C₁₀H₁₆N₂O₂S 228.31 2: Amino; 5: isopentyl Longer alkyl chain, increased hydrophobicity

Notes:

  • The 5-isopropyl group balances steric bulk and hydrophobicity, contrasting with the 2-chlorophenyl (polar halogen) and isopentyl (flexible alkyl) substituents in analogs.

Physicochemical Properties

  • Solubility : The pyridyl group likely improves aqueous solubility relative to purely alkyl-substituted analogs (e.g., isopentyl derivative) . However, the 2-chlorophenyl analog may exhibit lower solubility due to its aromatic Cl .
  • Thermal Stability: Crystallographic data for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (monoclinic P2₁/n) suggests tight packing , which may translate to higher melting points in structurally similar compounds.

Biological Activity

Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Key Features

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen, known for its biological activity.
  • Pyridine Derivative : The presence of a pyridine moiety enhances interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Related Thiazole Compounds

Compound NameMIC (µg/ml)Target Pathogen
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.06M. tuberculosis H37Rv
Methyl 5-isopropyl-2-(2-pyridylcarbonyl)thiazoleTBDTBD
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole0.95E. coli

The biological activity of thiazole derivatives often involves the inhibition of key metabolic pathways in bacteria. For example, compounds targeting the β-ketoacyl synthase enzyme (mtFabH) in M. tuberculosis have been identified as promising candidates for new anti-tubercular agents . The mechanism typically involves non-covalent interactions with specific amino acids in the target enzyme, thereby disrupting its function.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3) have revealed that certain thiazole derivatives exhibit low cytotoxic effects while maintaining antimicrobial efficacy . This is crucial for developing therapeutic agents that minimize harm to human cells.

Case Study 1: Efficacy Against M. tuberculosis

A study focused on a series of thiazole derivatives, including this compound, demonstrated significant activity against M. tuberculosis with MIC values comparable to established antibiotics like isoniazid (INH). The structure-activity relationship indicated that modifications at the 5-position of the thiazole ring could enhance potency against this pathogen .

Case Study 2: Inhibition of Enzymatic Activity

In silico studies and molecular docking analyses have shown that thiazole derivatives can effectively bind to target enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication respectively. The binding energies obtained suggest a strong interaction between these compounds and their targets, indicating potential for drug development .

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